4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-4-9-17-13(15-16-14(17)18)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTLJYXWEGOQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393626 | |
| Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669729-26-4 | |
| Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization in the presence of an allylating agent, such as allyl bromide, under basic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The allyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the most significant applications of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is its potential as an antimicrobial agent. The triazole ring system is known for its ability to interact with biological receptors, leading to high selectivity and efficacy against various pathogens. Research indicates that derivatives of triazoles exhibit considerable antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Activity
The compound also shows promise in anticancer applications. Triazole derivatives have been reported to act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. A study highlighted the synthesis of new triazole-based compounds that demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in this context .
Agricultural Applications
Fungicides
In agriculture, this compound has been investigated for its potential use as a fungicide. Triazole compounds are widely used in crop protection due to their ability to inhibit fungal sterol biosynthesis. This mechanism disrupts fungal cell membrane integrity, making them effective against a range of plant pathogens . Field trials have demonstrated that formulations containing triazoles can significantly reduce fungal infections in crops.
Materials Science
Corrosion Inhibitors
Another noteworthy application is in the field of materials science as a corrosion inhibitor. Triazole derivatives have been recognized for their ability to form protective films on metal surfaces, particularly mild steel. The thiol group in this compound enhances its effectiveness by providing strong adsorption onto metal surfaces . Studies indicate that this compound can significantly reduce corrosion rates in acidic environments.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study examining the antimicrobial properties of various triazole derivatives, this compound was found to exhibit significant inhibition against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antifungal agents like fluconazole.
Case Study 2: Agricultural Field Trials
Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in fungal diseases by over 50%, demonstrating its effectiveness as a fungicide.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Hydrophobicity and Solubility
- The isopropylphenyl group balances moderate hydrophobicity, which may optimize bioavailability .
- Tetrahydro-2H-pyran-4-yl Derivatives :
The oxygen atom in the pyran ring () introduces hydrogen-bonding capacity, absent in the target compound. This could enhance solubility but reduce blood-brain barrier penetration compared to the isopropylphenyl group .
Pharmacological and Mechanistic Differences
Biological Activity
4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly its potential as an antimicrobial and anticancer agent, synthesizing findings from various studies and case reports.
- Chemical Formula : C₁₄H₁₇N₃S
- CAS Number : 669729-26-4
- Molecular Weight : 253.37 g/mol
- Structure : The compound features a triazole ring substituted with an allyl group and a 4-isopropylphenyl moiety, contributing to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's mechanism of action involves disrupting cellular processes in pathogens, leading to cell death.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Effective |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown promising results against various cancer cell lines, including melanoma and breast cancer. The cytotoxicity was assessed using the MTT assay, demonstrating selective toxicity towards cancer cells while sparing normal cells.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma (IGR39) | 12.5 | High |
| Triple-Negative Breast Cancer (MDA-MB-231) | 15.0 | Moderate |
These results suggest that the compound could be further developed as a potential anticancer agent due to its selective action against tumor cells .
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and dipole interactions inherent in the triazole structure. This interaction enhances solubility and bioavailability, making it an effective pharmacophore in medicinal chemistry.
Synthesis and Derivatives
The synthesis of this compound involves alkylation reactions of triazole derivatives. Variations in the substituents at the C5 position of the triazole ring have been linked to enhanced biological activity. For instance, derivatives incorporating different hydrazone moieties have shown improved anticancer properties.
Synthesis Overview
- Starting Material : 1,2,4-triazole-3-thiol.
- Reagents Used : Alkylating agents such as bromoacetaldehyde.
- Yield : Typically high yields are reported (>80%).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides or through alkylation of precursor triazoles. For example, S-alkylation reactions using halogenated alkanes (e.g., allyl bromide) in alcoholic media at reflux (60–80°C) for 6–12 hours yield derivatives with high purity . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol) and stoichiometric ratios (1:1.2 for triazole:alkylating agent) to minimize byproducts. Characterization of intermediates via TLC or HPLC ensures reaction progress .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology : Use a multi-technique approach:
- Elemental analysis for C, H, N, S content verification.
- FTIR to confirm thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
- ¹H/¹³C NMR to resolve allyl (-CH₂-CH₂-CH₂) and isopropylphenyl protons (δ 1.2–1.4 ppm for isopropyl -CH₃; δ 7.2–7.6 ppm for aromatic protons) .
- UV-Vis spectroscopy for π→π* transitions in the triazole-thiol system (λmax ~260–280 nm) .
- LC-MS for molecular ion ([M+H]+) and fragmentation pattern validation .
Q. How can in vitro antiradical activity be quantitatively assessed for this compound?
- Methodology : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard:
Prepare a 0.1 mM DPPH solution in ethanol.
Mix with the compound at varying concentrations (e.g., 10⁻³ M to 10⁻⁶ M).
Incubate for 30 minutes in the dark.
Measure absorbance at 517 nm. Activity is calculated as:
\text{% Inhibition} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100
For example, derivatives with 4-fluorobenzylidene substituents show reduced activity (\sim53% at 10⁻⁴ M) compared to unsubstituted analogs (\sim88% at 10⁻³ M) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., viral helicases)?
- Methodology :
- Target Selection : Identify relevant proteins (e.g., SARS-CoV-2 helicase, PDB: 5WWP) .
- Ligand Preparation : Optimize the compound’s 3D structure using tools like Avogadro or Gaussian (DFT at B3LYP/6-311++G(d,p)) .
- Docking Software : Use AutoDock Vina or GOLD. Key parameters:
- Grid box centered on the active site.
- Exhaustiveness = 20 for conformational sampling.
- Analysis : Evaluate binding energy (ΔG ≤ -7 kcal/mol indicates strong binding) and hydrogen bonding (e.g., triazole-thiol interactions with Arg443 or Glu540 residues) .
Q. What structural modifications enhance bioactivity while maintaining stability?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve electrophilicity and target binding. For example, 4-chlorophenyl analogs show higher antifungal activity (MIC = 8 µg/mL) compared to unsubstituted derivatives (MIC = 32 µg/mL) .
- Mannich Base Derivatives : React the thiol group with formaldehyde and secondary amines to form stable Mannich bases, enhancing solubility and bioavailability .
- ADME Prediction : Use SwissADME to assess LogP (optimal range: 2–4) and topological polar surface area (<140 Ų for blood-brain barrier penetration) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodology :
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere for thiol stability) .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., disulfides from thiol oxidation) .
- Statistical Validation : Apply ANOVA to compare bioactivity across multiple batches. For example, batch-to-batch variability in antiradical activity (±5%) may arise from residual solvents .
- Theoretical Modeling : Compare experimental and DFT-calculated spectroscopic data (e.g., IR vibrational modes) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
